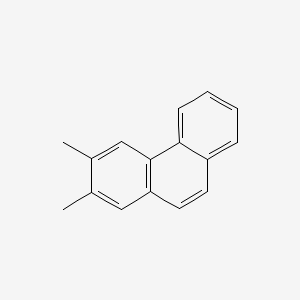

2,3-Dimethylphenanthrene

Description

Contextualizing 2,3-Dimethylphenanthrene within Polycyclic Aromatic Hydrocarbons (PAHs) Research

This compound is a member of the extensive class of organic compounds known as polycyclic aromatic hydrocarbons (PAHs). ontosight.ai PAHs consist of fused aromatic rings and are formed during the incomplete combustion of organic materials, such as coal, oil, gas, and wood. ontosight.aicdc.gov As a result, they are widespread environmental contaminants found in the air, water, and soil. ontosight.aicdc.gov The research interest in PAHs stems from their environmental persistence, potential for bioaccumulation, and various biological effects. ontosight.ai

Specifically, this compound is a dimethylated derivative of phenanthrene (B1679779), a three-ring PAH. ontosight.ai It has a molecular formula of C₁₆H₁₄. nist.govchemeo.com While much of the initial research on PAHs focused on unsubstituted parent compounds like benzo[a]pyrene, there is a growing recognition of the importance of substituted PAHs, including methylated derivatives like this compound. nih.govnih.gov Alkylated PAHs are particularly relevant in the context of petroleum contamination, where they can be found in high abundance. nih.govdiva-portal.org The ratio of methylated to unmethylated phenanthrenes can be utilized to help identify whether the source of PAH contamination is petrogenic (from petroleum) or pyrogenic (from combustion). nih.gov

The study of specific isomers like this compound is crucial because the position of the alkyl groups on the aromatic rings can significantly influence the compound's chemical and toxicological properties. nih.gov Research has shown that alkylated three-ring PAHs can be more persistent and bioaccumulative than their parent compounds. d-nb.info Therefore, understanding the behavior and effects of individual methylated PAHs is essential for a comprehensive assessment of the environmental impact of PAH mixtures. dtu.dk

Historical Perspectives in this compound Synthesis and Characterization

The synthesis and characterization of specific PAH isomers have evolved over time, driven by the need for pure standards for analytical and toxicological studies. While early syntheses of phenanthrene itself have been known for a long time, the preparation of specific, multi-substituted derivatives like this compound required the development of more precise synthetic methodologies. researchgate.net

Historically, the characterization of such compounds relied on classical methods, including melting point analysis and infrared spectroscopy. For instance, early spectral data for this compound was collected on dispersive instruments, likely prior to 1970, and is available in spectral databases like the NIST WebBook. nist.gov

More recently, significant advancements in synthetic organic chemistry have enabled the regiospecific synthesis of dimethylphenanthrenes in gram quantities. A notable modern method involves a multi-step sequence that includes:

Directed ortho Metalation (DoM) of N,N-diethylbenzamides. tandfonline.comresearchgate.net

Suzuki–Miyaura cross-coupling reaction. tandfonline.comunit.no

Directed remote Metalation (DreM) to create 9-phenanthrols. tandfonline.comunit.no

A final protection/deprotection sequence to yield the target phenanthrene. tandfonline.comresearchgate.net

This sophisticated approach allows for precise control over the placement of the methyl groups on the phenanthrene core, a critical requirement for studying the structure-activity relationships of these compounds. tandfonline.comresearchgate.net A master's thesis from the University of Stavanger documents the practical application of this route to produce gram quantities of this compound for use in toxicology research projects. unit.no

Table 1: Selected Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₄ | nist.govchemeo.com |

| Molecular Weight | 206.2824 g/mol | nist.gov |

| CAS Registry Number | 3674-65-5 | nist.gov |

| Physical State | Solid at room temperature | ontosight.ai |

Current Research Landscape and Emerging Academic Significance of this compound

Recent studies have included this compound in comprehensive suites of PAHs to assess their developmental toxicity in aquatic organisms, particularly early life stages of fish. dtu.dk For example, it was one of 13 alkyl-phenanthrenes tested on Atlantic haddock (Melanogrammus aeglefinus) embryos to compare uptake and developmental effects. dtu.dk Such research is vital for understanding the ecological risks posed by oil spills and other sources of petroleum contamination. The compound was synthesized specifically for its inclusion in the EGGTOX project, a fish exposure experiment conducted by the Institute of Marine Research. unit.no

Another significant area of emerging research is the interaction of methylated PAHs with cellular receptors. Studies have systematically explored the ability of methylphenanthrene isomers to activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that mediates the toxicity of many planar aromatic hydrocarbons. nih.govresearchgate.net Initial findings suggest that methylated phenanthrenes are more potent activators of the human AhR than the parent compound phenanthrene, and that the specific position of the methyl groups influences this activation process. nih.gov

The analytical detection of this compound in complex environmental samples is typically achieved using advanced chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). ontosight.aidiva-portal.org These methods allow for the precise identification and quantification of individual isomers, which is essential for source apportionment and risk assessment. ontosight.airsc.org

Table 2: Analytical Methods for this compound

| Technique | Application | Reference |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in environmental samples. | ontosight.aidiva-portal.org |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-9-14-8-7-13-5-3-4-6-15(13)16(14)10-12(11)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRDLHPBZKOROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)C3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190197 | |

| Record name | Phenanthrene, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3674-65-5 | |

| Record name | Phenanthrene, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3 Dimethylphenanthrene and Its Derivatives

Regiospecific Synthesis Strategies

Achieving high regioselectivity in the synthesis of polysubstituted aromatic compounds is a primary challenge in organic chemistry. For phenanthrenes, several powerful strategies have been developed to control the position of substituents with a high degree of precision.

Directed Ortho Metalation (DoM) Approaches

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. researchgate.netcdnsciencepub.com This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a stabilized carbanion that can then react with an electrophile.

A robust sequence combining DoM with Suzuki-Miyaura cross-coupling and a subsequent directed remote metalation (DreM) has been successfully employed for the gram-scale synthesis of 2,3-dimethylphenanthrene. tandfonline.comresearchgate.nettandfonline.comunit.no The synthesis commences with a DoM of an appropriately substituted N,N-diethylbenzamide. researchgate.nettandfonline.com This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biaryl backbone necessary for the phenanthrene (B1679779) ring system. researchgate.nettandfonline.comacs.org

| Step | Description | Key Reagents | Intermediate Type |

|---|---|---|---|

| 1 | Directed ortho Metalation (DoM) of a substituted N,N-diethylbenzamide | s-BuLi/TMEDA | Ortho-lithiated benzamide (B126) |

| 2 | Suzuki-Miyaura Cross-Coupling | Arylboronic acid, Pd catalyst | Substituted biaryl |

| 3 | Directed remote Metalation (DreM) and cyclization | LDA | 9-Phenanthrol |

| 4 | Triflation and reduction | Tf₂O, Pd/C, H₂ | This compound |

Directed Remote Metalation (DreM) Protocols

Following the construction of the biaryl system via DoM and cross-coupling, a directed remote metalation (DreM) step is employed to facilitate the final ring closure to the phenanthrene core. researchgate.nettandfonline.com In this key step, the amide directing group on one of the aryl rings orchestrates the deprotonation at a remote position on the adjacent ring, leading to an intramolecular cyclization to form a 9-phenanthrol. researchgate.nettandfonline.comexlibrisgroup.com This intermediate is then converted to the final phenanthrene product. This combined DoM-DreM strategy provides a highly regioselective route to various substituted phenanthrenes, including this compound. researchgate.nettandfonline.com

Suzuki-Miyaura Cross-Coupling Reactions in Phenanthrene Annulation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. tamu.edu In the context of phenanthrene synthesis, it is instrumental in coupling two aryl fragments to create the necessary biaryl precursor for subsequent cyclization. researchgate.nettandfonline.comcdnsciencepub.com This palladium-catalyzed reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex and highly substituted phenanthrenes. acs.org For the synthesis of this compound, this reaction is typically used to couple a substituted benzamide with a tolylboronic acid derivative. tandfonline.comacs.org

Photochemical Cyclization and Rearrangement Pathways

Photochemical methods offer alternative and often milder conditions for the synthesis of phenanthrenes, proceeding through light-induced cyclization and rearrangement reactions.

Stilbene-Phenanthrene Photocyclization

The photocyclization of stilbene (B7821643) derivatives, often referred to as the Mallory reaction, is a classic and effective method for synthesizing phenanthrenes. nih.govresearchgate.net This reaction involves the irradiation of a stilbene precursor with UV light in the presence of an oxidant, such as iodine or oxygen, which facilitates the cyclization and subsequent aromatization to the phenanthrene core. researchgate.netchim.it

The synthesis of this compound can be achieved through the photocyclization of 2-methoxy-4,5-dimethylstilbene. sci-hub.se The irradiation of this stilbene derivative leads to the formation of the corresponding dihydrophenanthrene intermediate, which then aromatizes to yield this compound. researchgate.netsci-hub.se

| Starting Material | Key Conditions | Product | Notable Features |

|---|---|---|---|

| 2-Methoxy-4,5-dimethylstilbene | UV irradiation, Oxidant (e.g., I₂) | This compound | Involves loss of the o-methoxy group. |

Oxidative Photochemical Cyclization Techniques

Oxidative photochemical cyclization is a broader category of reactions that encompasses the stilbene-to-phenanthrene conversion. chim.itacs.org These methods generally involve the light-induced 6π-electrocyclization of a 1,2-diaryl-ethylene system to form a dihydrophenanthrene, which is then oxidized to the corresponding phenanthrene. researchgate.net The choice of oxidant and reaction conditions can be tailored to accommodate various substituents on the aromatic rings. nih.gov For instance, the use of iodine as a catalyst is common, as it promotes the reaction and often leads to cleaner products and higher yields. nih.gov These techniques have been successfully applied to the synthesis of a wide array of substituted phenanthrenes. nih.govresearchgate.net

Metal-Catalyzed Coupling and Annulation Reactions

Metal-catalyzed reactions are foundational in modern organic synthesis for constructing complex aromatic systems like phenanthrene. Palladium-catalyzed cross-coupling and other related annulation reactions provide powerful tools for the regioselective formation of the requisite carbon-carbon bonds.

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, typically involving the palladium(0)-catalyzed reaction of an aryl or vinyl halide with an alkene. organic-chemistry.orgdiva-portal.org This methodology has been adapted for the synthesis of the phenanthrene core structure. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by migratory insertion of an alkene and subsequent β-hydride elimination to form the product and regenerate the catalyst. diva-portal.org

While direct Heck-type cyclizations are common for phenanthrene synthesis, tandem sequences involving Heck reactions are also powerful. scholaris.ca For instance, a novel synthesis of 9,10-dihydrophenanthrene (B48381) derivatives has been developed via a palladium-catalyzed 6π electrocyclic reaction, which can be aromatized to the corresponding phenanthrene. researchgate.net Another approach utilizes a tandem double Heck reaction to selectively functionalize two C-Br bonds, facilitating the construction of the polycyclic system. scholaris.ca

Specifically for dimethylphenanthrene synthesis, palladium-catalyzed cross-coupling reactions are instrumental. A gram-scale synthesis of this compound can be achieved through a sequence involving a Suzuki-Miyaura cross-coupling reaction. researchgate.net This approach often starts with directed metalation to prepare the necessary boronic acid or halide precursors. One documented route involves the palladium-catalyzed coupling of 2-bromo-3-methylbenzamide (B1358042) with methylboronic acid to produce this compound. smolecule.com

Table 1: Palladium-Catalyzed Methods for Phenanthrene Synthesis

| Reaction Type | Catalyst System | Precursors | Key Features | Citations |

|---|---|---|---|---|

| Heck Reaction | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Vinyl bromoaldehydes | Leads to 9,10-dihydrophenanthrenes which can be aromatized. | researchgate.net |

| Tandem Heck/Suzuki | Pd₂(dba)₃/HP(tBu)₃·BF₄ | gem-Dihalovinylaniline, Organoboron reagents | Allows for selective intra- and intermolecular couplings to build heterocycles. | scholaris.ca |

| Suzuki-Miyaura | Pd(OAc)₂/Glycine | N,N-diethylbenzamides, Boronic acids | Enables gram-scale, regiospecific synthesis of dimethylphenanthrenes. | researchgate.netsmolecule.com |

Intramolecular oxidative coupling provides a direct and often highly efficient method for the final C-C bond formation to create the phenanthrene ring system from stilbene or biphenyl (B1667301) precursors. This strategy avoids the pre-functionalization required for cross-coupling reactions. A variety of reagents have been developed to facilitate this key transformation.

Vanadium(V) oxytrichloride (VOCl₃) is an effective reagent for the intramolecular biaryl oxidative coupling of electron-rich stilbenes to yield phenanthrene derivatives under mild conditions. tandfonline.com Another powerful, non-metallic system employs 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in the presence of trifluoroacetic acid (TFA) to produce phenanthrenes in high yields, a method suitable for large-scale preparation. jlu.edu.cnresearchgate.net

Hypervalent iodine(III) reagents have also been successfully applied. An iodine(III)-mediated protocol using phenyliodine(III) bis(trifluoroacetate) (PIFA) enables the synthesis of substituted phenanthrenes from ortho-vinylated biaryl derivatives through a highly selective 6-endo-trig intramolecular arene-alkene coupling. rsc.orgrsc.org This method is noted for its mild conditions and distinct reactivity profile compared to other methods. rsc.org

For the synthesis of phenanthrenequinones, which are oxidized derivatives of phenanthrenes, molybdenum pentachloride (MoCl₅) is a potent oxidant. It facilitates the efficient oxidative C-C bond formation from benzil (B1666583) derivatives to furnish the corresponding 9,10-phenanthrenequinones. nih.gov

Table 2: Reagents for Intramolecular Oxidative Coupling in Phenanthrene Synthesis

| Reagent/System | Precursor Type | Key Advantages | Citations |

|---|---|---|---|

| Vanadium oxytrichloride (VOCl₃) | Electron-rich stilbenes | Mild conditions, efficient for oxygenated derivatives. | tandfonline.com |

| DDQ / TFA | Stilbenes / Dihydrophenanthrenes | Non-metallic, high yields, suitable for large-scale synthesis. | jlu.edu.cnresearchgate.net |

| Iodine(III) Reagents (e.g., PIFA) | ortho-Vinylated biaryls | Mild conditions, high 6-endo-trig selectivity. | rsc.orgrsc.org |

| Molybdenum pentachloride (MoCl₅) | Benzil derivatives | Strong oxidative power, direct route to 9,10-phenanthrenequinones. | nih.gov |

Novel Organocatalytic and Radical-Mediated Syntheses

Recent advances have focused on developing metal-free synthetic routes and harnessing the reactivity of radical intermediates. These methods offer alternative pathways that can avoid costly or toxic heavy metals and provide unique reactivity patterns.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. chalmers.se A notable application is the synthesis of phenanthrenequinones (PQs), which are valuable precursors to phenanthrene derivatives. rsc.org This approach avoids the need for stoichiometric metal oxidants. rsc.org

The mechanism involves an initial NHC-catalyzed benzoin (B196080) condensation between an aldehyde and an ester. rsc.org This is followed by a subsequent annulation reaction that proceeds through an aryl radical species to construct the PQ framework. rsc.org Control experiments suggest the cyclization may involve a radical process, as the addition of radical scavengers like TEMPO can inhibit product formation. rsc.org This organocatalytic method represents a direct route to highly functionalized PQ frameworks from simple starting materials. rsc.org The resulting phenanthrenequinones can then be further derivatized or reduced to obtain the corresponding phenanthrenes.

Free radical-mediated reactions offer a distinct approach to the construction of the phenanthrene skeleton. These reactions can be initiated by light (photocatalysis) or heat and often proceed through a cascade of bond-forming events.

Visible-light photoredox catalysis has been used to generate radical intermediates for the synthesis of phenanthrenes and their analogues. beilstein-journals.org One strategy involves the photocatalytic generation of an iminyl radical from a cycloketone oxime derivative, which then undergoes C-C bond cleavage, addition, and cyclization in a cascade sequence to form cyanoalkylated 1,2,3,4-tetrahydrophenanthrenes. rsc.orgrsc.org Another photocatalytic approach involves the cyclization of α-bromochalcones, where one-electron reduction generates a vinyl radical that adds intramolecularly to the adjacent aromatic ring. beilstein-journals.org

The Hydrogen-Abstraction/Acetylene-Addition (HACA) mechanism, originally proposed to explain polycyclic aromatic hydrocarbon (PAH) formation in combustion and astrophysical environments, is a classic example of a free-radical pathway. osti.govresearchgate.net This mechanism involves the reaction of an aryl radical (like ortho-biphenylyl) with acetylene, followed by cyclization and aromatization to form the phenanthrene structure. researchgate.net More recent studies have also explored the gas-phase reaction of methyl radicals with fluorenyl radicals, which can lead to phenanthrene via radical-radical recombination and ring expansion. nih.govnih.govresearchgate.net

Alternative Synthetic Routes and Precursor Chemistry

Beyond the major categories of metal-catalyzed and radical-mediated reactions, several other effective strategies exist for the synthesis of this compound and its isomers. These often involve multi-step sequences using classical organic reactions.

A highly regiospecific and scalable synthesis of dimethylphenanthrenes, including the 2,3-isomer, has been achieved using a strategy combining directed ortho metalation (DoM) and directed remote metalation (DreM). researchgate.net This sequence starts with N,N-diethylbenzamides, proceeds through a Suzuki-Miyaura cross-coupling to form the biphenyl core, and then uses a final metalation-induced cyclization to form a 9-phenanthrol, which is subsequently deoxygenated. researchgate.net

Classical multi-step syntheses often build the molecule from simpler aromatic precursors. For example, 2,7-dimethylphenanthrene (B73633) was synthesized from dimethyl 4,4'-dimethyldiphenate by reducing the ester groups to hydroxymethyls, converting them to bromomethyl groups, and then inducing cyclization with phenyllithium, followed by dehydrogenation. core.ac.uk Another route to access methylphenanthrenes involves the Knoevenagel condensation of naphthyl-substituted ketones with malonodinitrile, followed by cyclization, hydrolysis, decarboxylation, and deamination via a diazotization reaction. researchgate.net

The choice of precursors is critical and varied. Key starting materials include:

Substituted Biphenyls: Used in oxidative couplings (e.g., 2,2′-dihydrazonylbiphenyls) and metalation-cyclization strategies. researchgate.netresearchgate.net

Stilbenes: Classic precursors for photochemical and oxidative cyclizations. tandfonline.com

Aryl Halides and Boronic Acids: Essential components for palladium-catalyzed cross-coupling reactions like Suzuki and Heck. organic-chemistry.orgresearchgate.netsmolecule.com

Benzil and Aldehyde/Ester Derivatives: Used in oxidative couplings and NHC-catalyzed syntheses to form phenanthrenequinones. nih.govrsc.org

Naphthyl Derivatives: Can be used as building blocks, with the final ring being formed through annulation. researchgate.net

Benzyne (B1209423) Precursors: Compounds like 2-bromophenylboronic esters can be used to generate benzyne in situ for cycloaddition reactions. acs.org

Use of 2,3-Dimethyl-2-cyclohexen-1-one (B3045704) as a Starting Material

A notable synthetic route to this compound and its analogs utilizes 2,3-dimethyl-2-cyclohexen-1-one as a key starting material. acs.org This method provides a direct pathway to 1,2-dimethylphenanthrene-type compounds. acs.org

The synthesis commences with the reaction of 2,3-dimethyl-2-cyclohexen-1-one (I) with specific Grignard reagents. For instance, its reaction with phenethylmagnesium chloride and m-methoxyphenethylmagnesium chloride yields 1,2-Dimethyl-S-phenethyl-l,3-cyclohexadiene (II) and its methoxy-substituted analog (III), respectively. acs.org The subsequent steps involve cyclization and aromatization to form the phenanthrene core.

A study by Bergmann and Weizmann outlines a specific application of this methodology for the synthesis of 7-hydroxy-l,2-dimethylphenanthrene. acs.org The process involves the reaction of 2,3-dimethyl-2-cyclohexen-1-one with m-methoxyphenethylmagnesium chloride. The resulting product is then subjected to cyclization and subsequent demethylation to yield the desired 7-hydroxy-l,2-dimethylphenanthrene. acs.org

Table 1: Reaction Details for the Synthesis of this compound Analogs

| Starting Material | Reagent | Product | Yield | Boiling Point |

| 2,3-dimethyl-2-cyclohexen-1-one (I) | Phenethylmagnesium chloride | 1,2-Dimethyl-S-phenethyl-l,3-cyclohexadiene (II) | Not specified | 145-147°C/0.8 mm |

| 2,3-dimethyl-2-cyclohexen-1-one (I) | m-Methoxyphenethylmagnesium chloride | 1,2-Dimethyl-S-(m-methoxyphenethyl)-l,3-cyclohexadiene (III) | 7.5 g from 9.2 g of I | Not specified |

Data sourced from Bergmann and Weizmann, 1939. acs.org

Anionic Fries Rearrangement Strategies

The anionic Fries rearrangement is a powerful tool in organic synthesis for the ortho-acylation of phenols, and it has been adapted for the synthesis of complex aromatic compounds, including phenanthrene derivatives. wikipedia.orgsigmaaldrich.com This rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, typically facilitated by a strong base. wikipedia.org

In the context of phenanthrene synthesis, the anionic Fries rearrangement can be a key step in constructing the carbocyclic framework. While direct synthesis of this compound via this method is not explicitly detailed in the provided search results, the strategy is applicable to the synthesis of substituted phenanthrenes and related polycyclic aromatic hydrocarbons. researchgate.net

A general mechanism for the Fries rearrangement involves the coordination of a Lewis acid to the carbonyl oxygen of the phenolic ester, polarizing the acyl-oxygen bond and generating an acylium carbocation. This electrophile then undergoes an electrophilic aromatic substitution with the phenol (B47542) ring. wikipedia.org The anionic variant, however, proceeds through ortho-metalation of aryl esters, carbamates, or carbonates with a strong base, leading to the rearranged ortho-carbonyl product. wikipedia.orgnih.gov

The efficiency and regioselectivity of the anionic Fries rearrangement can be influenced by factors such as the solvent and the nature of the base used. nih.gov For example, the use of lithium diisopropylamide (LDA) in various solvents like tetrahydrofuran (B95107) (THF) can significantly affect the reaction rate. nih.gov

Recent advancements have demonstrated the use of flow microreactors to control the otherwise rapid anionic Fries-type rearrangements, allowing for selective formation of specific rearranged products. chemistryviews.org This technique provides precise control over reaction time and temperature, enabling the trapping of intermediates. chemistryviews.org

Advanced Spectroscopic Characterization and Elucidation of 2,3 Dimethylphenanthrene Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2,3-dimethylphenanthrene, various NMR techniques can elucidate its static structure and dynamic behavior.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each unique nucleus in the this compound molecule.

The ¹H NMR spectrum is expected to show distinct signals for the two methyl groups and the eight aromatic protons. The methyl protons would appear as singlets in the typical upfield region for aryl-bound methyl groups. The aromatic protons would resonate in the downfield region, exhibiting complex splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum would display signals for the 16 carbon atoms. Due to the molecule's symmetry, some carbons may be chemically equivalent, reducing the total number of unique signals. The spectrum would feature two signals for the methyl carbons in the high-field region and multiple signals for the aromatic carbons in the low-field region.

While comprehensive, assigned experimental NMR data for this compound is not extensively documented in readily available literature, related studies on other phenanthrene (B1679779) derivatives utilize standard solvents like deuterated chloroform (B151607) (CDCl₃) and reference internal standards like tetramethylsilane (B1202638) (TMS). rsc.orgresearchgate.net

Interactive Data Table: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| Methyl (CH₃) Protons | 2.0 - 2.5 | Singlet (s) | Shielded relative to aromatic protons. |

| Aromatic (Ar-H) Protons | 7.0 - 9.0 | Doublet (d), Multiplet (m) | Deshielded due to ring current effects. Specific shifts depend on position. |

| Methyl (CH₃) Carbons | 15 - 25 | Quartet (q) in ¹³C{¹H} | Upfield region for sp³ carbons. |

| Aromatic (Ar-C) Carbons | 120 - 140 | Singlet (s), Doublet (d) | Low-field region for sp² carbons. Quaternary carbons will be singlets. |

Note: This table represents generalized predictions based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Variable Temperature (VT) NMR and Exchange Spectroscopy (EXSY) for Conformational Dynamics

Variable Temperature (VT) NMR and 2D Exchange Spectroscopy (EXSY) are powerful techniques for investigating dynamic molecular processes, such as conformational changes or restricted bond rotation, that occur on the NMR timescale.

For a molecule like this compound, the primary dynamic process of interest would be the rotation of the two methyl groups around their respective carbon-carbon bonds. In most conditions, this rotation is extremely rapid, and the three protons of each methyl group are observed as a single, time-averaged signal in the ¹H NMR spectrum.

If the rotation were to become slow enough on the NMR timescale (by significantly lowering the temperature), it might be possible to observe distinct signals for the individual protons of the methyl group. VT NMR experiments involve recording spectra at various temperatures to monitor such changes. A coalescence temperature, where distinct signals merge into a broad peak before sharpening into a single average peak, would allow for the calculation of the rotational energy barrier.

EXSY is a 2D NMR experiment that can detect chemical exchange between sites. If methyl group rotation were slow, an EXSY spectrum could show cross-peaks connecting the signals of the exchanging protons. However, given the small size of the methyl group and the typically low barrier to rotation, such studies are uncommon for this specific molecule, and no dedicated VT NMR or EXSY studies for this compound are found in the literature. These techniques are more commonly applied to systems with more significant steric hindrance or complex conformational equilibria.

Chemical Shift Calculations and Experimental Validation

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have become a standard tool for predicting NMR chemical shifts. These theoretical predictions are crucial for validating experimental data and aiding in the assignment of complex spectra.

The typical procedure involves:

Optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G**). nih.govacs.org

Calculating the NMR magnetic shielding tensors for the optimized geometry using a method like the Gauge-Including Atomic Orbital (GIAO) approach.

Converting the calculated absolute shielding values to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as TMS, computed at the same level of theory.

The resulting theoretical chemical shifts for each proton and carbon can then be compared with experimental values. A strong correlation between the calculated and observed shifts provides high confidence in the structural assignment. For many organic molecules, DFT calculations can predict ¹³C chemical shifts with a mean absolute error of around 2-3 ppm and ¹H shifts with an error of 0.1-0.2 ppm. While this methodology is well-established for PAHs, a direct comparison for this compound is limited by the scarcity of published, fully assigned experimental spectra. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Gas-Phase Infrared Absorption Spectroscopy

Gas-phase IR spectroscopy provides data on molecules in an isolated state, free from intermolecular interactions that occur in condensed phases. This allows for a more direct comparison with theoretical calculations of vibrational frequencies.

Studies have been conducted on the gas-phase IR spectra of several atmospherically important dimethylphenanthrenes (DMPs), although a specific spectrum for the 2,3-isomer has not been reported in this key literature. nih.govacs.orgacs.org For other DMPs, spectra were recorded at elevated temperatures (e.g., 110 °C) using long-path-length gas cells to achieve sufficient signal from these low-vapor-pressure compounds. nih.govacs.org The assignments of the observed vibrational bands were aided by DFT calculations (B3LYP/6-311G**) which compute harmonic and anharmonic frequencies and their corresponding intensities. nih.govacs.org This combination of experimental measurement and theoretical analysis is the standard approach for characterizing the gas-phase vibrational properties of such PAHs.

Fourier Transform Infrared (FT-IR) and FT-Raman Analyses

FT-IR and FT-Raman spectroscopy are the most common methods for obtaining vibrational spectra in the condensed phase (solid or liquid). The NIST WebBook provides a reference FT-IR spectrum for this compound in a solid potassium bromide (KBr) matrix. nist.gov

The FT-IR spectrum shows characteristic absorption bands. Key regions include:

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

~3000-2850 cm⁻¹: Methyl (CH₃) group C-H stretching vibrations (symmetric and asymmetric).

~1650-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

~1470-1430 cm⁻¹: Methyl group asymmetric and symmetric bending (scissoring) vibrations.

Below 900 cm⁻¹: C-H out-of-plane bending vibrations, which are often strong and characteristic of the substitution pattern on the aromatic rings.

Interactive Data Table: Experimental Condensed-Phase FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Transmittance (%) | Possible Assignment |

| 3060 | 68 | Aromatic C-H Stretch |

| 3030 | 72 | Aromatic C-H Stretch |

| 2960 | 60 | Asymmetric CH₃ Stretch |

| 2920 | 45 | Asymmetric CH₃ Stretch |

| 2860 | 62 | Symmetric CH₃ Stretch |

| 1630 | 85 | Aromatic C=C Stretch |

| 1500 | 75 | Aromatic C=C Stretch |

| 1450 | 58 | Asymmetric CH₃ Bend |

| 1380 | 65 | Symmetric CH₃ Bend |

| 890 | 25 | C-H Out-of-Plane Bend |

| 820 | 60 | C-H Out-of-Plane Bend |

Source: Data adapted from the NIST Chemistry WebBook, Coblentz Society, Inc. nist.gov Note that this spectrum was measured on a dispersive instrument and may differ in detail from modern FTIR measurements.

Assignment of Normal Modes and Potential Energy Distributions (PEDs)

The vibrational characteristics of this compound can be meticulously investigated through the assignment of its normal modes of vibration. This process is often aided by theoretical calculations, such as Density Functional Theory (DFT) at the B3LYP/6-311G** level, to compute harmonic and anharmonic frequencies and their corresponding intensities. acs.orgnih.gov However, for complex molecules like dimethylphenanthrenes (DMPs), unambiguous spectral assignments directly from these calculations can be challenging. acs.orgnih.gov

To achieve more accurate assignments, the scaled quantum mechanical (SQM) force field analysis method is frequently employed. acs.orgnih.gov This method involves scaling the force fields, rather than the frequencies themselves, to align with experimental data. acs.orgnih.gov The force constant matrix in Cartesian coordinates, obtained from Gaussian calculations, is transformed into a nonredundant local coordinate (NLC) force field matrix. acs.orgnih.gov This matrix is then iteratively adjusted to match the experimentally observed fundamental frequencies. acs.org

A critical component of this analysis is the calculation of the Potential Energy Distribution (PED). The PED provides a detailed description of the nature of the vibration at each frequency by quantifying the contribution of each internal coordinate to the normal mode. acs.orgnih.govacs.org For dimethylphenanthrenes, which typically belong to the Cs symmetry group, the normal modes are distributed among irreducible representations (e.g., 55A′ + 29A″). acs.org The PED helps to characterize vibrations such as methyl C–H stretching, aromatic C–H stretching, and various bending and rocking modes. acs.orgnih.govacs.org For instance, an error analysis between experimental and calculated intensities has revealed that the observed methyl C–H stretching intensity can show a greater deviation compared to aromatic C–H and non-C–H stretching bands. acs.orgnih.gov

Detailed tables of calculated frequencies (harmonic, anharmonic, and force field fitted), intensities, and their corresponding PEDs for various DMPs are available in specialized literature, providing a comprehensive understanding of their vibrational dynamics. acs.org

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for the identification and quantification of this compound in various matrices.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound. For this compound, with a molecular formula of C₁₆H₁₄, the exact mass can be precisely determined. This high level of mass accuracy is crucial for distinguishing it from other compounds that may have the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₄ |

| Calculated Ion (m/z) | 206.10900 |

| Observed Ion (m/z) | 206.10903 |

| Mass Accuracy (ppm) | 0.14 |

This data demonstrates the high accuracy of HRMS in determining the exact mass of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying isomers of dimethylphenanthrene. diva-portal.org The separation of various PAH isomers, which often have identical mass spectra, is achieved based on their different retention times on the GC column. diva-portal.orgmdpi.com The mass spectrometer then provides fragmentation patterns that aid in confirming the identity of the eluted compounds.

For dimethylphenanthrenes, the mass spectrum is typically characterized by a strong molecular ion peak (M⁺) at m/z 206. A common fragmentation pattern involves the loss of a methyl group (-CH₃), resulting in a significant fragment ion at m/z 191. The relative intensities of these ions, combined with the specific retention time, allow for the confident identification of this compound in complex mixtures like crude oil or environmental samples. diva-portal.orgresearchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) coupled with MS offers even greater resolving power for separating complex isomeric mixtures of PAHs.

| Retention Time (min) | Compound |

| 21.01 | This compound |

Retention time data from a specific GC-MS analysis for targeted PAHs.

Multiple Reaction Monitoring (MRM) Transitions in Targeted Analysis

For highly sensitive and selective targeted analysis of this compound, triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode is often the method of choice. nih.gov This technique involves monitoring a specific precursor ion to product ion transition. The precursor ion is typically the molecular ion (M⁺), which is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is selected in the third quadrupole. This process significantly reduces background noise and enhances the signal for the target analyte.

For this compound, specific MRM transitions are used for quantification and qualification to ensure accurate and reliable detection.

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |

| This compound | 206 | 191 | 189 |

This table outlines the specific MRM transitions used for the targeted analysis of this compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the conjugated π-electron system of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound, like other PAHs, is characterized by several absorption bands in the UV region. These absorptions arise from π → π* electronic transitions within the aromatic system. The specific wavelengths of maximum absorption (λmax) and the molar absorptivities (ε) are characteristic of the molecule's electronic structure.

The UV-Vis spectra of PAHs are influenced by the extent of conjugation and the presence of alkyl substituents. An increase in the number of condensed aromatic rings generally leads to a bathochromic (red) shift, meaning absorption occurs at longer wavelengths. upi.edu While detailed spectral data for this compound requires analysis in a suitable non-absorbing solvent, the general features can be predicted based on the phenanthrene chromophore. The spectrum is expected to show multiple bands, with the positions and intensities being subtly influenced by the methyl groups. For comparison, phenanthrene exhibits characteristic absorption bands. The addition of methyl groups to the phenanthrene backbone can cause slight shifts in the absorption maxima.

| Compound | Wavelength (nm) |

| Benzoic acid | 230 |

| Cinnamic acid | ~270-280 |

| Naphthalene (B1677914) | 220 |

| Anthracene | ~250 |

| Tetracene | ~280 |

This table illustrates the effect of increasing conjugation on the absorption maximum (λmax) for a series of polycyclic aromatic compounds. A similar, though less pronounced, effect is expected with alkyl substitution on the phenanthrene core. upi.edu

Fluorescent Properties of this compound and Derivatives

The fluorescent properties of phenanthrene and its derivatives are intrinsically linked to their π-conjugated aromatic system. The parent phenanthrene molecule exhibits characteristic fluorescence, and the introduction of substituents can significantly modulate its photophysical behavior, including absorption and emission wavelengths, fluorescence quantum yields, and lifetimes.

The dimethylated phenanthrenes, including this compound, have been synthesized and are recognized for their fluorescent properties. acs.org While specific quantum yield and lifetime data for this compound are not extensively detailed in readily available literature, the behavior of related derivatives provides significant insight. The position and electronic nature of substituents on the phenanthrene skeleton dictate the extent of these changes.

For instance, the introduction of ethynyl (B1212043) groups to the phenanthrene core has been shown to increase fluorescence quantum yields compared to the unsubstituted phenanthrene. This enhancement is dependent on the substitution position and the nature of the terminating group on the C-C triple bond. acs.org Similarly, a series of newly synthesized fluorophenanthrene derivatives demonstrate strong fluorescence in the blue region of the visible spectrum, highlighting their potential in applications like organic light-emitting diodes (OLEDs). researchgate.net These studies collectively underscore that functionalization of the phenanthrene backbone is a powerful strategy for tuning its emissive properties. The analysis of various polycyclic aromatic hydrocarbons (PAHs) shows a general trend where both excitation and emission maximum wavelengths increase with the number of aromatic carbons in the molecule. escholarship.org

Table 1: Photophysical Properties of Selected Phenanthrene Derivatives

| Compound | Substitution Pattern | Key Findings | Reference |

|---|---|---|---|

| Ethynylphenanthrenes | Various | Increased fluorescence quantum yields compared to parent phenanthrene. | acs.org |

| Fluorophenanthrenes | Various | Strong fluorescence in the blue region of the visible spectrum. | researchgate.net |

| BN-phenanthrenes | Alkynyl substituents | Fluorescence quantum yield improved from 0.01 (parent) to 0.65. | photobiology.com |

| Naphthalene diimides | N,N'-bis-aryl/alkyl | Low fluorescence quantum yields (0.002-0.006) due to rapid intersystem crossing. | cam.ac.uk |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ccspublishing.org.cn This method involves diffracting a beam of X-rays off a single crystal, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing atomic positions, bond lengths, and bond angles with high precision. cam.ac.uk

While a specific single-crystal X-ray structure for this compound is not publicly documented, detailed crystallographic studies on its isomers and closely related derivatives provide a strong basis for understanding its solid-state characteristics. The analysis of these related structures reveals how the placement of methyl groups and other substituents influences molecular planarity and intermolecular packing in the crystal lattice.

A study on dimethyl phenanthrene-9,10-dicarboxylate revealed that the three fused rings of the phenanthrene skeleton are coplanar. rsc.org The crystal packing is characterized by a reverse staggered parallel and stratified arrangement, with π-π interactions between adjacent molecules forming a one-dimensional interaction model. rsc.org

In contrast, the crystal structure of 4,5-dimethylphenanthrene , an isomer of this compound, shows significant deviation from planarity due to steric hindrance between the methyl groups in the bay region. This steric strain results in inefficient molecular packing and a lower crystal density. Computational studies using methods like Density Functional Theory (DFT) are often employed to predict and understand these packing motifs and steric effects. researchgate.net The crystal structure of 3,6-dimethylphenanthrene-9,10-dicarbonitrile also exhibits notable π-stacking in its crystal structure. uni.lu

These findings suggest that the solid-state structure of this compound would likely feature a relatively planar phenanthrene core, as the methyl groups are not in a sterically hindered bay-region position. Its crystal packing would be governed by van der Waals forces and potential π-π stacking interactions, similar to other planar PAHs.

Table 2: Crystallographic Data for Selected Phenanthrene Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | CCDC No. | Reference |

|---|---|---|---|---|---|

| Dimethyl phenanthrene-9,10-dicarboxylate | Monoclinic | P2₁/n | Coplanar phenanthrene skeleton; reverse staggered parallel packing; π-π interactions. | - | rsc.org |

| 3,6-Dimethylphenanthrene-9,10-dicarbonitrile | - | - | Significant π-stacking interactions observed in the crystal packing. | - | uni.lu |

| (phenanthro[2,3-d] acs.orgsci-hub.sedioxole-5,6-diylbis(methylene))bis(dimethyl(phenyl)silane) | Triclinic | P-1 | Data collected on a SuperNova diffractometer with Cu-Kα radiation. | - |

Mechanistic Investigations of 2,3 Dimethylphenanthrene Reactivity

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 2,3-dimethylphenanthrene is largely dictated by its electron-rich aromatic system. The fused benzene rings create a delocalized π-electron system, making the molecule inherently nucleophilic. This characteristic determines its preference for certain reaction pathways.

Electrophilic Aromatic Substitution (EAS): this compound readily undergoes electrophilic aromatic substitution. The phenanthrene (B1679779) core is more reactive than benzene in these reactions because the energy required to temporarily break the aromaticity of one ring to form the intermediate carbocation (an arenium ion) is lower than for benzene. libretexts.org The presence of two methyl groups further enhances this reactivity. Methyl groups are electron-donating through an inductive effect, which enriches the aromatic rings with electron density and stabilizes the positively charged arenium ion intermediate formed during the reaction. vanderbilt.edu

The key factors governing EAS on this compound are:

Activating Groups: The two methyl groups are activating, making the molecule more susceptible to electrophilic attack than unsubstituted phenanthrene. vanderbilt.edu

Intermediate Stability: Electrophilic attack on polycyclic systems like phenanthrene preferentially occurs at positions that allow the intermediate cation to retain at least one intact benzene ring in its resonance structures (a benzenoid ring). pbworks.com For phenanthrene, the C9 and C10 positions are generally the most reactive, followed by positions in the terminal rings. In this compound, the C1, C4, C5, C6, C7, C8, C9, and C10 positions are all potential sites for attack.

Nucleophilic Aromatic Substitution (SNAr): Conversely, nucleophilic aromatic substitution on this compound is highly unfavorable. Aromatic rings, being electron-rich, repel nucleophiles. chemistrysteps.com SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a leaving group (like a halide). wikipedia.orglibretexts.orgpressbooks.pub These groups are necessary to make the ring electron-poor (electrophilic) and to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgmasterorganicchemistry.com this compound possesses electron-donating methyl groups and lacks a suitable leaving group, making the SNAr pathway mechanistically inaccessible under normal conditions.

Oxidation and Degradation Mechanisms

Oxidative Degradation with Specific Reagents (e.g., Na2Cr2O7)

The oxidation of this compound with strong oxidizing agents, such as sodium dichromate (Na₂Cr₂O₇) or chromium trioxide (CrO₃) in an acidic medium, primarily targets the alkyl side chains. Under vigorous conditions, the methyl groups are oxidized to carboxylic acids. This type of reaction is a standard transformation for alkylbenzenes. asianpubs.org

The expected reaction proceeds as follows: this compound → Phenanthrene-2,3-dicarboxylic acid

Under harsher conditions, the oxidizing agent can also attack the aromatic system, leading to ring cleavage. A common outcome for the oxidation of phenanthrene itself is the formation of 9,10-phenanthrenequinone, followed by further oxidation that can cleave the central ring to yield biphenyl-2,2'-dicarboxylic acid (diphenic acid). For this compound, the initial attack would likely still favor the C9 and C10 positions, but the methyl groups also provide reactive sites.

Factors Influencing Oxidative Stability of Alkylated Phenanthrenes

The presence and position of alkyl groups significantly influence the oxidative stability and metabolic fate of phenanthrenes. Studies on the metabolism of various alkylated phenanthrenes have shown that alkyl substitution can shift the primary site of oxidation from the aromatic ring to the alkyl side chain. This can be seen as a protective effect, where the side chain is oxidized in preference to the aromatic system, which is often a detoxification pathway in biological systems.

The stability is influenced by:

Alternative Oxidation Sites: The methyl groups on this compound provide alternative sites for oxidative attack, which can decrease the rate of degradation of the core aromatic structure compared to unsubstituted phenanthrene.

Position of Alkylation: The specific location of the alkyl groups is crucial. For instance, methyl groups that create a sterically hindered "bay region" can lead to different metabolic products and toxicities compared to those in less hindered positions like the 2 and 3 spots.

Photoreactivity and Excited State Dynamics

Like other PAHs, this compound is photoreactive. Upon absorption of UV light, the molecule is promoted to an electronically excited state. From this state, it can undergo several photochemical reactions. The parent phenanthrene molecule is known to undergo photodimerization at the 9,10-positions when irradiated in solution. Another common photoreaction for PAHs is photooxidation, where the excited molecule reacts with oxygen to form endoperoxides or quinones.

For this compound, the excited state dynamics would be influenced by the methyl substituents. These groups can affect the energy of the excited states and the rates of intersystem crossing and other photophysical processes. While specific studies on the photoreactivity of this compound are not widely available, it is plausible that the methyl groups could sterically hinder photodimerization to some extent. Furthermore, the electron-donating nature of the methyl groups could influence the reactivity of the excited state towards oxidative processes.

Kinetic Studies of Conformational Changes and Racemization

The concepts of conformational changes and racemization are not applicable to this compound.

Conformational Changes: This term typically refers to the interconversion of different spatial arrangements of a molecule through the rotation of single bonds, such as the chair-boat interconversion in cyclohexane. This compound is a rigid, planar molecule with no such conformational flexibility.

Racemization: This is the process by which a mixture of enantiomers (non-superimposable mirror images) converts into a 1:1 mixture, losing its optical activity. For racemization to occur, a molecule must be chiral. This compound is achiral; it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, it cannot exist as enantiomers and cannot be racemized.

Computational and Theoretical Chemistry Studies on 2,3 Dimethylphenanthrene

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular structure and properties with high accuracy. These methods solve the Schrödinger equation, or its density-based equivalent, for a given molecule to find its optimal geometry and the distribution of its electrons.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy of a molecule from its electron density. Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface.

For polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779) and its derivatives, DFT methods have proven to be highly effective. A common approach involves using a hybrid functional, such as B3LYP, which combines the strengths of Hartree-Fock theory with density functional approximations. For the parent phenanthrene molecule, geometry optimization using the B3LYP functional with a 6-311++G(d,p) basis set has been shown to yield a structure in good agreement with experimental data. The addition of two methyl groups at the 2 and 3 positions of the phenanthrene core is expected to cause minor distortions in the local geometry. The C-C bond lengths in the vicinity of the methyl groups may be slightly elongated, and the planarity of the aromatic system might be minimally perturbed due to steric and electronic effects.

| Method/Basis Set | Compound | Key Finding |

| DFT (B3LYP)/6-311++G(d,p) | Phenanthrene | Optimized molecular geometry shows good agreement with experimental data. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without the inclusion of empirical data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

The choice of a basis set is crucial for both DFT and ab initio calculations. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility for describing the spatial distribution of electrons, leading to more accurate results, but at a higher computational cost. For aromatic systems like 2,3-dimethylphenanthrene, Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used. The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the π-electron system and any potential weak non-covalent interactions.

Ab initio calculations have been used to optimize the ground state structures of phenanthrene, showing results that align well with experimental findings.

| Method | Compound | Key Finding |

| Ab initio | Phenanthrene | Ground state structure optimization is in good agreement with available experimental data. |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule dictates its reactivity and optical properties. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited electronically.

| Compound | Computational Method | HOMO Energy | LUMO Energy | HOMO-LUMO Gap (ΔE) |

| Phenanthrene | DFT/B3LYP | (Typical literature values are around -6.0 eV) | (Typical literature values are around -1.2 eV) | (Typical literature values are around 4.8 eV) |

| This compound | (Predicted) | Higher (less negative) than Phenanthrene | Slightly altered from Phenanthrene | Smaller than Phenanthrene |

The Electron Localization Function (ELF) is a powerful tool for visualizing and understanding chemical bonding. It provides a measure of the probability of finding an electron near a reference electron. ELF analysis allows for a clear distinction between core electrons, valence electrons, covalent bonds, and lone pairs. For a molecule like this compound, an ELF analysis would reveal high localization in the C-H and C-C sigma bonds, as well as delocalized regions corresponding to the aromatic π-system above and below the plane of the rings.

The Reduced Density Gradient (RDG) method is a technique used to identify and visualize non-covalent interactions (NCIs) within and between molecules. It analyzes the relationship between the electron density and its gradient. Plots of the RDG can reveal regions of steric repulsion, van der Waals interactions, and hydrogen bonding. In this compound, an RDG analysis would primarily show van der Waals interactions within the π-system and some steric repulsion associated with the methyl groups. This method is particularly useful for studying how the molecule might interact with other molecules or surfaces.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various types of spectra, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. These theoretical predictions are invaluable for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the excited states of molecules and predicting their UV-Visible absorption spectra. For phenanthrene, TD-DFT calculations can reproduce the main features of its experimental absorption spectrum. The calculations predict the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations would be expected to show a red-shift (a shift to longer wavelengths) in the absorption bands compared to phenanthrene, a consequence of the smaller HOMO-LUMO gap induced by the electron-donating methyl groups.

Similarly, vibrational frequencies can be calculated using DFT by determining the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the normal modes of vibration of the molecule. Theoretical vibrational spectra for this compound would show characteristic C-H stretching and bending modes for both the aromatic rings and the methyl groups, as well as skeletal vibrations of the fused ring system. Comparing these predicted spectra with experimental results is a key method for validating the accuracy of the computational model.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a crucial tool for structure elucidation and verification. Density Functional Theory (DFT) is a widely used quantum mechanical approach for this purpose. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the isotropic magnetic shielding tensors of nuclei. These calculated shielding values can then be converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The typical workflow involves:

Optimization of the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

Calculation of the absolute shielding tensors for each nucleus (¹H and ¹³C) using the GIAO method.

Calculation of the absolute shielding for the reference compound (TMS) at the identical level of theory.

Determination of the predicted chemical shifts using the formula: δ_predicted = σ_ref - σ_calculated.

Linear regression analysis is often performed on a set of related molecules to scale the theoretical values, which can improve the accuracy of the prediction by correcting for systematic errors in the computational method and accounting for solvent effects.

A thorough review of the scientific literature did not yield specific studies that have published computationally predicted ¹H and ¹³C NMR chemical shifts for this compound using these methods.

Calculation of Vibrational Wavenumbers and Intensities

Computational methods are instrumental in analyzing the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, one can assign the experimentally observed spectral bands to specific molecular motions. DFT calculations are frequently used to compute the force constants and vibrational modes of a molecule in its ground state.

The process for calculating vibrational wavenumbers and intensities includes:

A geometry optimization of the molecule to find its equilibrium structure.

Calculation of the second derivatives of the energy with respect to the nuclear coordinates, which yields the Hessian matrix (force constant matrix).

Diagonalization of the mass-weighted Hessian matrix to obtain the harmonic vibrational frequencies and the corresponding normal modes of vibration.

Calculation of infrared intensities from the derivatives of the dipole moment with respect to the normal modes, and Raman activities from the derivatives of the polarizability.

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. To improve agreement with experimental data, the calculated wavenumbers are typically scaled using empirical scaling factors specific to the computational method and basis set used. A detailed analysis of the potential energy distribution (PED) is also performed to provide a quantitative assignment of each vibrational mode.

Despite the utility of this technique, specific studies presenting a detailed computational analysis of the vibrational wavenumbers and intensities for this compound could not be located in the searched scientific literature.

UV-Vis Spectra Simulation via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules and simulating their Ultraviolet-Visible (UV-Vis) absorption spectra. This method calculates the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities of peaks in an experimental spectrum.

The simulation of a UV-Vis spectrum via TD-DFT involves:

Optimizing the ground-state geometry of the molecule using DFT.

Using the optimized geometry, performing a TD-DFT calculation to determine the energies of various electronic transitions from the ground state to different excited states.

Calculating the oscillator strength for each transition, which relates to the probability of the transition occurring and thus the intensity of the corresponding absorption band.

The calculated excitation energies (in eV) and oscillator strengths (f) are then used to generate a theoretical spectrum, often by fitting the transitions to Gaussian or Lorentzian functions to simulate the experimental peak shapes.

This analysis also provides insights into the nature of the electronic transitions by examining the molecular orbitals involved (e.g., transitions from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). A specific TD-DFT simulation and detailed analysis of the electronic transitions for this compound are not available in the reviewed literature.

Molecular Dynamics and Conformational Studies

Rotational Barriers and Atropisomerism

The presence of methyl groups on the phenanthrene core introduces the possibility of hindered rotation. Computational chemistry can be used to quantify the energy barriers associated with the rotation of these methyl groups around the carbon-carbon single bond connecting them to the aromatic ring. This is typically done by performing a series of constrained geometry optimizations where the relevant dihedral angle is fixed at various values, and the energy of the molecule is calculated for each conformation. The resulting energy profile reveals the rotational barrier height.

Atropisomerism occurs when rotation around a single bond is sufficiently hindered to allow for the isolation of different conformers (atropisomers). While phenanthrene itself is planar and rigid, steric hindrance between adjacent groups in substituted derivatives can lead to non-planar conformations and potentially atropisomerism. However, for this compound, the methyl groups are not in positions that would typically cause the severe steric clash required for stable atropisomers at room temperature. Detailed computational studies on the rotational barriers of the methyl groups or the potential for atropisomerism in this compound have not been reported in the available literature.

Conformational Stability and Energetics

Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For this compound, the primary conformational flexibility arises from the orientation of the hydrogen atoms on the two methyl groups. Different staggered and eclipsed arrangements relative to the phenanthrene ring can be investigated.

Computational methods can map the potential energy surface by calculating the energy of the molecule as a function of the rotational angles of the methyl groups. This allows for the identification of local energy minima, corresponding to stable conformers, and the transition states that connect them. The relative energies of these conformers, often calculated with high-level DFT or other ab initio methods, determine their relative populations at a given temperature according to the Boltzmann distribution. A specific computational investigation into the conformational stability and energetics of this compound has not been found in the scientific literature.

Reaction Pathway and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a chemical reaction, it is possible to identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. This analysis provides insights into the feasibility of a proposed reaction pathway and its kinetics.

For a given reaction involving this compound (such as oxidation, reduction, or electrophilic substitution), computational methods like DFT can be used to:

Locate the geometry of the transition state structure for each elementary step.

Confirm the transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculate the activation energy (the energy difference between the transition state and the reactants), which is a key determinant of the reaction rate.

Trace the intrinsic reaction coordinate (IRC) to ensure that the identified transition state correctly connects the desired reactants and products.

Such analyses are fundamental to understanding the reactivity of a molecule. However, a review of the literature did not reveal any specific computational studies focused on the reaction pathways or transition state analyses for reactions involving this compound.

Environmental Occurrence and Transformation Processes of 2,3 Dimethylphenanthrene

Distribution in Environmental Matrices (Air, Water, Soil, Sediment)

2,3-Dimethylphenanthrene, a polycyclic aromatic hydrocarbon (PAH), is distributed across various environmental compartments due to its semi-volatile nature and hydrophobicity. Its presence in the environment is linked to both natural and anthropogenic sources.

Air: While specific atmospheric concentrations for this compound are not widely reported, PAHs in general are ubiquitous in the atmosphere. nsw.gov.au Three-ring PAHs like phenanthrene (B1679779) and its alkylated derivatives can exist in both the gas and particulate phases. nsw.gov.au Their distribution between these phases is dependent on factors such as temperature, humidity, and the concentration of particulate matter. nsw.gov.au Monitoring studies of ambient air have identified numerous PAHs, with concentrations varying significantly between urban, industrial, and rural areas. nih.govdefra.gov.uk For instance, a study in New South Wales, Australia, found that average total PAH concentrations in the winter were significantly higher in a site with prevalent wood combustion compared to other regions. nsw.gov.au

Water: In aquatic systems, this compound is expected to have low water solubility, a characteristic feature of PAHs. Consequently, higher concentrations are often found in suspended particulate matter and sediments rather than in the dissolved phase. nih.govepa.gov Studies of river basins have shown that while lower molecular weight PAHs can be predominant in the dissolved phase, higher molecular weight and alkylated PAHs tend to adsorb to particulate matter. nih.govresearchgate.net For example, in the Aojiang River in China, 2–3 ring PAHs accounted for a significant portion of the total PAHs in water samples. nih.gov Groundwater can also be contaminated with PAHs, with concentrations varying based on proximity to pollution sources. mdpi.com

Soil and Sediment: Due to their hydrophobic nature, this compound and other PAHs tend to accumulate in soils and sediments. csic.esnih.gov A study of high-altitude lakes identified this compound in both soil and sediment cores, indicating its transport and deposition in remote environments. csic.es The concentration of PAHs in soil and sediment is influenced by proximity to emission sources, soil organic matter content, and depositional processes. nih.gov In the Songhua River Basin, China, four-ring PAHs were the dominant species in sediment and soil samples. researchgate.net

Table 1: General Distribution Characteristics of this compound in Environmental Matrices

| Environmental Matrix | Expected Distribution and Behavior | Influencing Factors |

|---|---|---|

| Air | Exists in both gas and particulate phases. nsw.gov.au | Temperature, humidity, particulate matter concentration. nsw.gov.au |

| Water | Low solubility in water; tends to adsorb to suspended particles. nih.gov | Particulate load, water chemistry, proximity to sources. nih.gov |

| Soil | Accumulates due to hydrophobicity; binds to organic matter. nih.gov | Soil composition, organic matter content, deposition rates. nih.gov |

| Sediment | Major sink for PAHs in aquatic systems. csic.es | Sedimentation rates, organic carbon content, bioturbation. csic.es |

Source Apportionment of Dimethylphenanthrene Isomers

The relative abundance of different dimethylphenanthrene (DMP) isomers can be a powerful tool for distinguishing between different sources of PAH contamination.

PAHs in the environment originate from two primary types of sources: petrogenic and pyrogenic. morressier.comnih.gov Petrogenic PAHs are derived from petroleum and its products, entering the environment through spills, seeps, and incomplete combustion of fossil fuels at lower temperatures. esaa.orgresearchgate.net Pyrogenic PAHs are formed during the high-temperature combustion of organic materials, such as wood, coal, and gasoline. esaa.orgresearchgate.net

Alkylated PAHs, including dimethylphenanthrenes, are typically more abundant in petrogenic sources, while the parent, unsubstituted PAHs are more characteristic of pyrogenic sources. researchgate.net The distribution of DMP isomers is influenced by the thermal conditions during their formation. Thermodynamically more stable isomers are favored at higher temperatures characteristic of pyrogenic processes, while kinetic products are more prevalent in petrogenic materials formed under lower temperature geological processes. nih.gov

In general, petrogenic sources are characterized by a higher relative abundance of alkylated PAHs compared to their parent compounds. researchgate.net Therefore, a high proportion of this compound relative to phenanthrene would suggest a petrogenic origin. Conversely, a lower proportion of this compound and other alkylated phenanthrenes would be indicative of a pyrogenic source. researchgate.net Multivariate statistical analyses of PAH isomer ratios, including those of DMPs, are often employed for more robust source apportionment. nih.govnih.gov

Table 2: Dimethylphenanthrene Isomers in Source Apportionment

| Source Type | General Characteristics of Dimethylphenanthrenes | Indicative Ratios |

|---|---|---|

| Petrogenic (e.g., crude oil, fuel spills) | Higher abundance of alkylated phenanthrenes relative to phenanthrene. researchgate.net Distribution reflects kinetic control. nih.gov | High Alkylated PAH/Parent PAH ratio. researchgate.net |

| Pyrogenic (e.g., combustion of wood, coal) | Lower abundance of alkylated phenanthrenes relative to phenanthrene. researchgate.net Predominance of thermodynamically stable isomers. nih.gov | Low Alkylated PAH/Parent PAH ratio. researchgate.net |

Environmental Fate and Degradation Pathways

Once released into the environment, this compound is subject to various transformation processes, including photodegradation and biodegradation.

PAHs are susceptible to photodegradation, a process initiated by the absorption of solar radiation. The photodegradation of naphthalene (B1677914) and alkylated naphthalenes has been shown to follow pseudo-first-order kinetics. researchgate.net It is likely that this compound exhibits similar kinetic behavior. The rate of photodegradation is influenced by factors such as light intensity, the presence of photosensitizers, and the environmental matrix.